(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid
Description
(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid (CAS: 736949-02-3) is a cyanoacrylic acid derivative with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.33 g/mol . Its structure features:
- A cyano group at the α-position of the acrylic acid backbone.
- A 2,5-dimethylpyrrole ring substituted at the 3-position with a 3-methylphenyl group.
- E-configuration of the double bond in the acrylic acid moiety, critical for electronic conjugation .
This compound is part of a class of organic dyes investigated for applications in dye-sensitized solar cells (DSSCs) due to its electron-withdrawing cyano and carboxylic acid groups, which facilitate electron injection into semiconductor oxides (e.g., TiO₂) .
Properties
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-5-4-6-16(7-11)19-12(2)8-14(13(19)3)9-15(10-18)17(20)21/h4-9H,1-3H3,(H,20,21)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJLFGHDGOXLJV-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Acrylic Acid Moiety: This step often involves a Knoevenagel condensation reaction between an aldehyde and a malonic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating other complex molecules. Its reactivity is primarily due to the presence of the cyano group and the double bond in the acrylic acid moiety, which can undergo nucleophilic addition and substitution reactions.
Materials Science
The compound's unique chemical structure makes it suitable for applications in materials science, particularly in the development of advanced polymers and dyes. Its ability to form covalent bonds can be harnessed to create materials with specific properties tailored for industrial applications.
Medicinal Chemistry
The potential therapeutic applications of (2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid are of particular interest:
- Anti-inflammatory Effects: Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways.
- Analgesic Properties: There is ongoing research into the pain-relieving effects of pyrrole derivatives.
Case Study 1: Synthesis and Reactivity
A study focusing on the synthesis of this compound highlighted its reactivity in various organic transformations. The synthesis involved multi-step reactions that demonstrated its utility as a building block for more complex molecules.
Case Study 2: Biological Evaluation
In a biological evaluation study, derivatives of cyanoacrylic acids were tested for their inhibitory effects on specific enzymes involved in metabolic pathways. Although direct studies on this compound are scarce, insights from related compounds suggest potential mechanisms of action that warrant further investigation.
Case Study 3: Material Development
Research into polymeric materials incorporating this compound has shown promising results in enhancing material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context of use.
Biological Activity
(2E)-2-Cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid is a complex organic compound with significant biological activity. Its structure includes a cyano group and a pyrrole ring, which are known to contribute to various pharmacological effects. This article explores the biological activities associated with this compound, including its potential applications in medicine and agriculture.
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance, derivatives of cyanoacrylic acids have shown significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that some derivatives achieved IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, suggesting a strong potential for further development as anticancer agents .
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects. In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) showed that related compounds significantly reduced edema and inflammatory cytokine levels (e.g., IL-1β and TNFα). The mechanism appears to involve modulation of nitric oxide production and inhibition of pro-inflammatory pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing potential as antimicrobial agents due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It might interact with specific receptors or proteins that regulate cellular signaling pathways related to inflammation and tumor growth.
Case Study 1: Anticancer Activity
A study published in 2020 evaluated the anticancer potential of a series of cyanoacrylic derivatives. Among these, one derivative demonstrated an IC50 of 1.9 µg/mL against HCT-116 cells, significantly outperforming standard chemotherapeutic agents like doxorubicin (IC50 3.23 µg/mL). These results highlight the potential of this compound class in developing novel cancer therapies .
Case Study 2: Anti-inflammatory Effects
In a model assessing anti-inflammatory properties, a related compound reduced paw edema by up to 90% at doses of 50 mg/kg within hours post-administration. This effect was comparable to dexamethasone, indicating strong anti-inflammatory activity and potential therapeutic applications in treating inflammatory diseases .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares key structural features and properties of the target compound with analogs:
Performance in DSSCs
- The trifluoromethyl analog () may exhibit improved electron injection due to the electron-withdrawing CF₃ group but could face challenges in solubility .
Key Research Findings
Electronic Modulation : Substitution at the phenyl ring (e.g., methyl, trifluoromethyl) directly impacts electron density, influencing DSSC efficiency. Strong electron-withdrawing groups (e.g., CF₃) enhance charge separation but may reduce solubility .
Synthetic Flexibility: Microwave-assisted methods () enable rapid synthesis of cyanoacrylic acids, though extended conjugation (e.g., thiophene in MC-20) requires multi-step protocols .
Safety Trade-offs : Simpler structures (e.g., target compound) offer easier handling compared to fluorinated or thiophene-containing derivatives, which require specialized safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
